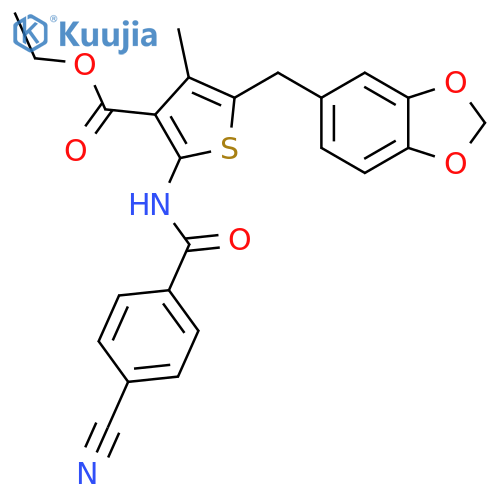

Cas no 476365-68-1 (ethyl 5-(2H-1,3-benzodioxol-5-yl)methyl-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate)

ethyl 5-(2H-1,3-benzodioxol-5-yl)methyl-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate 化学的及び物理的性質

名前と識別子

-

- ethyl 5-(2H-1,3-benzodioxol-5-yl)methyl-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate

- 3-Thiophenecarboxylic acid, 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-cyanobenzoyl)amino]-4-methyl-, ethyl ester

- ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate

- F0526-1965

- ethyl 5-(1,3-benzodioxol-5-ylmethyl)-2-[(4-cyanobenzoyl)amino]-4-methylthiophene-3-carboxylate

- 476365-68-1

- AKOS024580048

- Z28351613

- Oprea1_820040

- ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate

- AB00684375-01

-

- インチ: 1S/C24H20N2O5S/c1-3-29-24(28)21-14(2)20(11-16-6-9-18-19(10-16)31-13-30-18)32-23(21)26-22(27)17-7-4-15(12-25)5-8-17/h4-10H,3,11,13H2,1-2H3,(H,26,27)

- InChIKey: RFCMFKVGSPHHQA-UHFFFAOYSA-N

- ほほえんだ: S1C(=C(C(=O)OCC)C(C)=C1CC1=CC=C2C(=C1)OCO2)NC(C1C=CC(C#N)=CC=1)=O

計算された属性

- せいみつぶんしりょう: 448.10929292g/mol

- どういたいしつりょう: 448.10929292g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 32

- 回転可能化学結合数: 7

- 複雑さ: 731

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.4

- トポロジー分子極性表面積: 126Ų

じっけんとくせい

- 密度みつど: 1.39±0.1 g/cm3(Predicted)

- ふってん: 567.8±50.0 °C(Predicted)

- 酸性度係数(pKa): 11.94±0.70(Predicted)

ethyl 5-(2H-1,3-benzodioxol-5-yl)methyl-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0526-1965-4mg |

ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate |

476365-68-1 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0526-1965-50mg |

ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate |

476365-68-1 | 90%+ | 50mg |

$160.0 | 2023-05-17 | |

| Life Chemicals | F0526-1965-3mg |

ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate |

476365-68-1 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0526-1965-15mg |

ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate |

476365-68-1 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F0526-1965-40mg |

ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate |

476365-68-1 | 90%+ | 40mg |

$140.0 | 2023-05-17 | |

| Life Chemicals | F0526-1965-75mg |

ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate |

476365-68-1 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0526-1965-1mg |

ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate |

476365-68-1 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0526-1965-2μmol |

ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate |

476365-68-1 | 90%+ | 2μl |

$57.0 | 2023-05-17 | |

| Life Chemicals | F0526-1965-20μmol |

ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate |

476365-68-1 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0526-1965-2mg |

ethyl 5-[(2H-1,3-benzodioxol-5-yl)methyl]-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate |

476365-68-1 | 90%+ | 2mg |

$59.0 | 2023-05-17 |

ethyl 5-(2H-1,3-benzodioxol-5-yl)methyl-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate 関連文献

-

Natasha F. Sciortino,Florence Ragon,Catherine E. Housecroft,Cameron J. Kepert,Suzanne M. Neville Chem. Commun., 2014,50, 3838-3840

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

-

Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781

-

J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184

ethyl 5-(2H-1,3-benzodioxol-5-yl)methyl-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylateに関する追加情報

エチル5-(2H-1,3-ベンゾジオキソール-5-イル)メチル-2-(4-シアノベンズアミド)-4-メチルチオフェン-3-カルボキシレート(CAS No. 476365-68-1)の総合解説:構造・特性・応用

エチル5-(2H-1,3-ベンゾジオキソール-5-イル)メチル-2-(4-シアノベンズアミド)-4-メチルチオフェン-3-カルボキシレートは、複雑なチオフェン誘導体として知られる有機化合物です。CAS番号476365-68-1で登録され、医薬品中間体や材料科学分野での潜在的な応用が研究されています。本化合物は、ベンゾジオキソール基とシアノ基を有するユニークな構造を持ち、近年創薬化学や有機エレクトロニクスの分野で注目を集めています。

この化合物の分子構造は、チオフェン環を中心骨格とし、エステル基(-COOEt)とアミド結合(-CONH-)が特徴的です。1,3-ベンゾジオキソール部分はπ共役系を拡張し、電子供与性を示す一方、4-シアノベンズアミド部分は電子吸引性を持つため、分子内で電荷移動相互作用が生じます。この特性は、有機半導体材料や蛍光プローブとしての応用可能性を高めています。

近年の研究トレンドとして、サステナブルケミストリーやグリーン合成の観点から、本化合物の環境調和型合成法が検討されています。特に、触媒的反応や溶媒フリー条件での合成が注目されており、これらはSDGs(持続可能な開発目標)の目標12「つくる責任 つかう責任」にも関連する重要なテーマです。

分析技術の進歩に伴い、HPLC-MSやNMR分光法を用いた本化合物の構造解析がより精密に行えるようになりました。結晶構造解析からは分子間の水素結合ネットワークが明らかになっており、これが固体状態特性に影響を与えることが分かっています。また、熱分析(DSC/TGA)による熱安定性評価も重要な品質指標として活用されています。

応用分野では、バイオイメージングや創薬リード化合物としての可能性が探求されています。分子ドッキングシミュレーションにより、特定のタンパク質標的との相互作用が予測されており、疾患治療への応用が期待されます。さらに、有機EL材料や太陽電池の構成要素としての性能評価も行われてい���す。

安全性に関する研究では、in vitro試験に基づく初期毒性評価が実施されています。適切な取り扱いプロトコルと廃棄処理方法の確立が重要であり、特に実験室安全管理の観点から個人防護具(PPE)の使用が推奨されます。

市場動向として、高純度化学品需要の高まりを受けて、本化合物のカスタム合成サービスを提供する企業が増えています。研究用試薬市場では、構造類似体との比較データが求められる傾向にあり、構造活性相関(SAR)研究への貢献が期待されています。

今後の展望としては、AI支援創薬技術との連携や、自動合成プラットフォームを活用した高速スクリーニングが挙げられます。また、バイオコンパチブル材料開発への応用や、ナノテクノロジー分野での利用拡大も期待される成長領域です。

476365-68-1 (ethyl 5-(2H-1,3-benzodioxol-5-yl)methyl-2-(4-cyanobenzamido)-4-methylthiophene-3-carboxylate) 関連製品

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1806171-22-1(5-(Fluoromethyl)-2-iodo-4-methyl-3-(trifluoromethoxy)pyridine)

- 2055042-70-9(N-(Azido-PEG4)-biocytin)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 1219844-92-4(1-(cyclopropanesulfonyl)-4-(5-phenyl-1,2-oxazole-3-carbonyl)piperazine)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)

- 2228467-35-2(2-amino-3-(5-fluoropyridin-3-yl)-2-methylpropan-1-ol)